molecular formula C12H17NO4 B1335962 Methyl 2-amino-4,5-diethoxybenzoate CAS No. 20197-71-1

Methyl 2-amino-4,5-diethoxybenzoate

Cat. No. B1335962
CAS RN: 20197-71-1
M. Wt: 239.27 g/mol
InChI Key: WYHBJUPMCJWBDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Methyl 2-amino-4,5-diethoxybenzoate involves various chemical reactions to introduce different functional groups and structural modifications. For instance, the synthesis of 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles, which share a similar methoxybenzoate structure, involves modifications at positions C-4 to C-7 with different moieties and alkylation of the indole nitrogen with small alkyl groups . Another related synthesis is the production of methyl 4-hydroxybenzoate, where the crystal structure is formed via extensive intermolecular hydrogen bonding . These syntheses often involve multi-step reactions, including nitration, reduction, and catalysis, to achieve the desired compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-amino-4,5-diethoxybenzoate is characterized by the presence of methoxy groups and a benzene ring as the core structure. X-ray crystallography has been used to determine the structure of related compounds, such as methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, revealing a slightly warped ring system and the orientation of substituents around the benzene ring . The molecular structure is crucial for the biological activity of these compounds, as seen in the case of antimitotic agents targeting tubulin .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include Michael addition, ring-closure, nitration, and reduction. For example, the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles involves a relay catalytic cascade reaction . The reaction mechanisms are often complex and require precise control over reaction conditions to yield the desired products with high selectivity and yield.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like Methyl 2-amino-4,5-diethoxybenzoate are influenced by their molecular structure. The presence of methoxy and amino groups can affect the solubility, melting point, and reactivity of these compounds. For example, the presence of an exocyclic carbonyl group and a methyl ester group in the structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate affects its reactivity and the types of reactions it can undergo . The physical properties, such as crystal packing and hydrogen bonding patterns, are also important, as demonstrated in the study of methyl 4-hydroxybenzoate .

Scientific Research Applications

1. Synthesis of Novel Chemical Compounds

Methyl 2-amino-4,5-diethoxybenzoate is utilized in the synthesis of various novel chemical compounds. One study describes its use in the synthesis of thiazolo[5,4-c]pyridines, imidazo[4,5-c]pyridines, and oxazolo[4,5-c]pyridines, highlighting a new method for producing these compounds (Katner & Brown, 1990).

2. Pharmaceutical Intermediates

In pharmaceutical research, this chemical serves as an intermediate in the synthesis of various drugs. For example, it's used in the preparation of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, a medication used in the treatment of schizophrenia (Wang Yu, 2008).

3. Polymer Synthesis

It is also instrumental in the field of polymer synthesis. A study describes its role in the ring-opening polymerization of 2-methyl-N-tosyl aziridine, leading to the development of telechelic and block copolymers (Bakkali-Hassani et al., 2018).

4. Antimicrobial Activities

Research has explored its use in synthesizing compounds with potential antimicrobial activities. One such study discusses the synthesis of 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and their evaluation for antimicrobial properties (Bektaş et al., 2007).

5. Antibacterial Agent Development

Methyl 2-amino-4,5-diethoxybenzoate is a precursor in developing zinc complexes with Schiff bases, showing promising antibacterial properties against pathogenic strains like Escherichia coli and Staphylococcus aureus (Chohan et al., 2003).

6. Antitumor and Anticancer Research

It serves as a core structure in the synthesis of compounds targeting tubulin at the colchicine binding site, showing potential as antitumor and anticancer agents (Romagnoli et al., 2008).

Safety And Hazards

“Methyl 2-amino-4,5-diethoxybenzoate” is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-amino-4,5-diethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-4-16-10-6-8(12(14)15-3)9(13)7-11(10)17-5-2/h6-7H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHBJUPMCJWBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)OC)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393227
Record name methyl 2-amino-4,5-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4,5-diethoxybenzoate

CAS RN

20197-71-1
Record name methyl 2-amino-4,5-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-AMINO-4,5-DIETHOXYBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HF VanBrocklin, JK Lim, SL Coffing… - Journal of medicinal …, 2005 - ACS Publications
The epidermal growth factor receptor (EGFR), a long-standing drug development target, is also a desirable target for imaging. Sixteen dialkoxyquinazoline analogues, suitable for …
Number of citations: 47 pubs.acs.org
DJ Riese - Journal of Medicinal Chemistry, 2005
Number of citations: 2

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